molecular formula C9H8F3NO B13023075 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

Cat. No.: B13023075
M. Wt: 203.16 g/mol
InChI Key: DHVHYSJKKATCKU-UHFFFAOYSA-N
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Description

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole is a chemical compound that features a trifluoromethoxy group attached to an isoindole core. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as a halogenated isoindole, reacts with a trifluoromethoxy anion source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoles .

Mechanism of Action

The mechanism of action of 4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors by influencing the electronic environment of the active site. This can lead to inhibition or activation of specific biological pathways, depending on the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

4-(trifluoromethoxy)-2,3-dihydro-1H-isoindole

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)14-8-3-1-2-6-4-13-5-7(6)8/h1-3,13H,4-5H2

InChI Key

DHVHYSJKKATCKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

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